Alk2-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

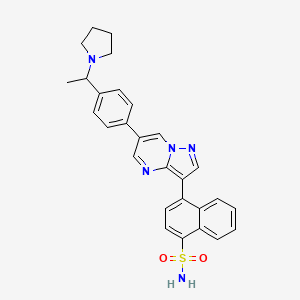

IUPAC Name |

4-[6-[4-(1-pyrrolidin-1-ylethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N5O2S/c1-19(32-14-4-5-15-32)20-8-10-21(11-9-20)22-16-30-28-26(17-31-33(28)18-22)24-12-13-27(36(29,34)35)25-7-3-2-6-23(24)25/h2-3,6-13,16-19H,4-5,14-15H2,1H3,(H2,29,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPESYYFOXATSFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=C(C5=CC=CC=C54)S(=O)(=O)N)N=C2)N6CCCC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of Alk2-IN-2 in BMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alk2-IN-2 is a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), a key serine/threonine kinase in the Bone Morphogenetic Protein (BMP) signaling pathway. Dysregulation of ALK2 activity is implicated in various diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, the experimental protocols used for its characterization, and a visual representation of its interaction with the BMP signaling cascade.

Introduction to BMP Signaling and the Role of ALK2

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a multitude of cellular processes, including embryonic development, tissue homeostasis, and bone formation. The signaling cascade is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface.

Upon ligand binding, the constitutively active type II receptor phosphorylates and activates the type I receptor, ALK2 (also known as ACVR1). Activated ALK2 then propagates the signal intracellularly by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes.

Diagram of the BMP Signaling Pathway:

Caption: Canonical BMP signaling pathway initiated by ligand binding and culminating in target gene expression.

This compound: A Potent and Selective ALK2 Inhibitor

This compound is a small molecule inhibitor designed to specifically target the ATP-binding pocket of the ALK2 kinase domain. By competitively inhibiting ATP binding, this compound effectively blocks the kinase activity of ALK2, thereby preventing the phosphorylation of downstream SMAD proteins and halting the signaling cascade.

Biochemical Activity and Selectivity

This compound demonstrates high potency against ALK2 with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. A key attribute for a therapeutic candidate is its selectivity for the intended target over other related kinases to minimize off-target effects.

| Kinase | IC50 (nM) | Selectivity (fold vs ALK2) |

| ALK2 | 9 | 1 |

| ALK3 | >6300 | >700 |

Table 1: Biochemical Potency and Selectivity of this compound. Data from vendor datasheets.[1][2] A comprehensive kinase selectivity profile against a wider panel of kinases is essential for a complete understanding of its off-target activities.

Cellular Activity

In cell-based assays, this compound effectively inhibits BMP-induced signaling. In C2C12 myoblast cells, which are commonly used to study BMP signaling, this compound inhibits BMP6-induced transcriptional activity with a half-maximal effective concentration (EC50) of 8 nM.[1] This demonstrates that the compound is cell-permeable and active in a cellular context.

Mechanism of Action: Visualized

The primary mechanism of action of this compound is the competitive inhibition of the ALK2 kinase. The following diagram illustrates how this compound intervenes in the BMP signaling pathway.

Caption: this compound blocks BMP signaling by inhibiting the kinase activity of ALK2.

While a co-crystal structure of this compound with ALK2 is not publicly available, structural studies of similar inhibitors reveal that they bind to the ATP-binding pocket of the ALK2 kinase domain. This binding is stabilized by hydrogen bonds with hinge region residues and van der Waals interactions within the hydrophobic pocket. It is highly probable that this compound shares a similar binding mode.

Experimental Protocols

The characterization of this compound relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.

ALK2 Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of ALK2 by measuring the amount of ADP produced in the phosphorylation reaction.

Workflow Diagram:

Caption: Workflow for a typical in vitro ALK2 kinase inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Dilute recombinant human ALK2 enzyme and a suitable substrate (e.g., myelin basic protein or a synthetic peptide) in the reaction buffer.

-

Prepare a stock solution of ATP in reaction buffer.

-

Prepare serial dilutions of this compound in DMSO, then dilute further in reaction buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

-

Assay Plate Setup (384-well plate):

-

Add this compound dilutions or vehicle (DMSO) to the appropriate wells.

-

Add the ALK2 enzyme and substrate mixture to all wells except for the negative control.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Kinase Reaction:

-

Initiate the reaction by adding the ATP solution to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Signal Detection (using a commercial ADP-Glo™ kit):

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate as per the manufacturer's instructions.

-

Add the Kinase Detection Reagent to convert the generated ADP into ATP and then into a luminescent signal. Incubate as per the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

BMP-Responsive Element (BRE) Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the BMP signaling pathway. Cells are engineered to express a luciferase reporter gene under the control of a BMP-responsive element (BRE) from the promoter of a BMP target gene, such as Id1.

Workflow Diagram:

Caption: Workflow for a BMP-responsive element (BRE) luciferase reporter assay.

Detailed Protocol:

-

Cell Culture and Plating:

-

Culture C2C12 cells stably transfected with a BRE-luciferase reporter construct in DMEM supplemented with 10% FBS and a selection antibiotic.

-

Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment and Stimulation:

-

The following day, replace the culture medium with a low-serum medium (e.g., DMEM with 0.5% FBS).

-

Add serial dilutions of this compound or vehicle (DMSO) to the cells and pre-incubate for a defined period (e.g., 1 hour).

-

Stimulate the cells by adding a BMP ligand (e.g., BMP6 at a final concentration of 10 ng/mL).

-

-

Incubation and Lysis:

-

Incubate the plate for a period sufficient to allow for robust luciferase expression (e.g., 16-24 hours).

-

Remove the medium and lyse the cells using a suitable lysis buffer (e.g., provided in a commercial luciferase assay kit).

-

-

Luminescence Measurement:

-

Transfer the cell lysate to an opaque assay plate.

-

Add the luciferase assay reagent containing the substrate (luciferin) to each well.

-

Immediately measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Optionally, normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay) to account for any cytotoxic effects of the compound.

-

Calculate the percentage of inhibition of BMP-induced luciferase activity for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Western Blot for Phospho-SMAD1/5/8

This assay directly measures the phosphorylation of the immediate downstream targets of ALK2, providing direct evidence of pathway inhibition.

Detailed Protocol:

-

Cell Culture, Treatment, and Stimulation:

-

Seed cells (e.g., C2C12 or HEK293T) in a multi-well plate and grow to a suitable confluency.

-

Serum-starve the cells for a few hours before treatment.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulate the cells with a BMP ligand (e.g., BMP6) for a short period (e.g., 30-60 minutes) to induce SMAD phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total SMAD1/5/8 or a housekeeping protein like GAPDH or β-actin.

-

Quantify the band intensities using densitometry software.

-

Express the levels of phosphorylated SMAD1/5/8 as a ratio to total SMAD1/5/8 or the loading control to determine the extent of inhibition by this compound.

-

Conclusion

This compound is a potent and selective inhibitor of ALK2 that effectively abrogates BMP signaling in both biochemical and cellular assays. Its mechanism of action involves the direct inhibition of the ALK2 kinase, preventing the phosphorylation of downstream SMAD proteins and subsequent gene transcription. The experimental protocols detailed in this guide provide a robust framework for the further investigation of this compound and other ALK2 inhibitors. A comprehensive understanding of its kinase selectivity profile and a co-crystal structure with ALK2 would further solidify its position as a valuable research tool and potential therapeutic agent.

References

An In-depth Technical Guide to Alk2-IN-2: Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Alk2-IN-2, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2). The information presented herein is curated from primary scientific literature to support research and development efforts in fields such as rare diseases and oncology.

Chemical Structure and Properties

This compound, also referred to as compound 23 in its discovery publication, is a novel small molecule inhibitor belonging to the 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidine class.[1][2] Its chemical structure is characterized by a pyrazolo[1,5-a]pyrimidine core, a 4-(sulfamoyl)naphthalene moiety, and a substituted phenyl group.

IUPAC Name: 4-[6-[4-(1-pyrrolidin-1-ylethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]naphthalene-1-sulfonamide

Molecular Formula: C₂₈H₂₇N₅O₂S

Molecular Weight: 497.61 g/mol

Synthesis Pathway

The synthesis of this compound involves a multi-step process culminating in the formation of the final compound. The general synthetic strategy for this class of compounds is outlined in the primary literature.[1][2]

Caption: Synthetic scheme for this compound via Suzuki coupling.

Experimental Protocol: Synthesis of this compound (Compound 23)

A detailed, step-by-step synthesis protocol for this compound is provided in the supplementary information of the discovery publication. The key final step involves a Suzuki coupling reaction.

Step 1: Suzuki Coupling To a mixture of 3-bromo-6-(4-(2-(pyrrolidin-1-yl)ethyl)phenyl)pyrazolo[1,5-a]pyrimidine (1 equivalent), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-sulfonamide (1.2 equivalents), and sodium carbonate (3 equivalents) in a mixture of dioxane and water (4:1) is added [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 equivalents). The reaction mixture is heated under an inert atmosphere. Upon completion, the reaction is worked up and the crude product is purified by chromatography to yield this compound.

Biological Activity and Quantitative Data

This compound is a highly potent and selective inhibitor of ALK2.[1][3][4][5] It demonstrates significant selectivity over the highly homologous ALK3.[1][3][4][5]

| Target | IC₅₀ (nM) | Selectivity vs. ALK3 | Reference |

| ALK2 | 9 | >700-fold | [1][3][4][5] |

| ALK3 | >6300 | - | [1] |

This compound has been shown to inhibit Bone Morphogenetic Protein 6 (BMP6)-induced transcriptional activity in C2C12 cells with high potency.[1][3]

| Assay | Cell Line | EC₅₀ (nM) | Reference |

| BMP6-induced Transcriptional Activity | C2C12 | 8 | [1][3] |

Furthermore, this compound exhibits protective effects on human umbilical vein endothelial cells (HUVECs) by mitigating oxidative stress-induced damage to cell migration and vascular formation.[3]

Signaling Pathway

ALK2 is a type I receptor in the Transforming Growth Factor-beta (TGF-β) signaling pathway. Upon binding of ligands such as Bone Morphogenetic Proteins (BMPs), ALK2 forms a complex with a type II receptor, leading to the phosphorylation of downstream SMAD proteins (SMAD1/5/8). These phosphorylated SMADs then translocate to the nucleus to regulate gene expression. This compound, as an inhibitor, blocks this signaling cascade at the level of ALK2.

Caption: ALK2 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

ALK2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ALK2 enzyme.

-

Reagents and Materials: Recombinant human ALK2 kinase domain, biotinylated peptide substrate, ATP, kinase assay buffer, streptavidin-coated plates, and a detection reagent.

-

Procedure:

-

Add ALK2 enzyme to the wells of a microplate.

-

Add this compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate.

-

Incubate the plate to allow for phosphorylation.

-

Stop the reaction and transfer the contents to a streptavidin-coated plate to capture the biotinylated peptide.

-

Wash the plate to remove unbound components.

-

Add a phosphorylation-specific antibody conjugated to a detection enzyme (e.g., HRP).

-

Add a substrate for the detection enzyme and measure the resulting signal (e.g., luminescence or fluorescence).

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

BMP6-Induced Transcriptional Activity Assay in C2C12 Cells

This cell-based assay determines the effect of a compound on the transcriptional activity induced by BMP6, which signals through ALK2.[1][3] A luciferase reporter gene under the control of a BMP-responsive element is commonly used.

-

Cell Culture and Transfection:

-

Culture C2C12 myoblast cells in appropriate growth medium.

-

Transfect the cells with a luciferase reporter plasmid containing a BMP-responsive element (BRE). A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

-

-

Assay Procedure:

-

Plate the transfected C2C12 cells in a multi-well plate.

-

Pre-incubate the cells with varying concentrations of this compound for a specified period.

-

Stimulate the cells with a fixed concentration of BMP6.

-

Incubate for a period sufficient to induce luciferase expression (e.g., 16-24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal.

-

Calculate the EC₅₀ value by plotting the percentage of inhibition of BMP6-induced activity against the logarithm of the this compound concentration.[1][3]

-

Endothelial Cell Migration and Tube Formation Assay

These assays assess the impact of a compound on the migratory and angiogenic potential of endothelial cells, such as HUVECs.

Migration Assay (Wound Healing Assay):

-

Cell Culture: Grow HUVECs to a confluent monolayer in a multi-well plate.

-

Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of this compound. An oxidative stressor can be added to model disease conditions.

-

Imaging: Capture images of the wound at time zero and after a specific incubation period (e.g., 6-24 hours).

-

Analysis: Measure the area of the wound at both time points to quantify the extent of cell migration into the wounded area.

Tube Formation Assay:

-

Matrix Coating: Coat the wells of a multi-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.

-

Cell Seeding: Seed HUVECs onto the matrix-coated wells in the presence of various concentrations of this compound.

-

Incubation: Incubate the plate for a period that allows for the formation of capillary-like structures (e.g., 4-18 hours).

-

Imaging and Analysis: Visualize and capture images of the tube network using a microscope. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops.

References

- 1. Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]

Alk2-IN-2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Alk2-IN-2, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2). This document details its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols for its use in research and drug development.

Core Compound Data

This compound is a valuable tool for investigating the physiological and pathological roles of ALK2. The fundamental properties of this inhibitor are summarized below.

| Property | Value | Reference |

| CAS Number | 2254409-25-9 | [1] |

| Molecular Formula | C₂₈H₂₇N₅O₂S | |

| Molecular Weight | 497.61 g/mol | [1] |

| IC₅₀ | 9 nM | [1] |

| Selectivity | Over 700-fold selectivity against ALK3 | [1] |

Mechanism of Action and ALK2 Signaling Pathway

This compound functions as a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known as Activin A receptor, type I (ACVR1). ALK2 is a type I serine/threonine kinase receptor and a member of the Transforming Growth Factor-beta (TGF-β) superfamily.

The canonical ALK2 signaling pathway is initiated by the binding of a bone morphogenetic protein (BMP) ligand, such as BMP6 or BMP7, to a type II BMP receptor (BMPRII). This binding event recruits and activates ALK2, leading to the phosphorylation of its GS domain. The activated ALK2 then phosphorylates downstream effector proteins, primarily Smad1, Smad5, and Smad8. These phosphorylated R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes, including osteogenesis, cell differentiation, and proliferation.

This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of ALK2, thereby preventing the phosphorylation of downstream Smad proteins and blocking the signaling cascade.

Below is a diagram illustrating the ALK2 signaling pathway and the point of inhibition by this compound.

Caption: ALK2 signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound on ALK2 kinase activity.

Materials:

-

Recombinant human ALK2 kinase domain

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Substrate (e.g., a generic kinase substrate like Myelin Basic Protein or a specific peptide substrate)

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of a solution containing the ALK2 enzyme in kinase buffer to each well.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for ALK2.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., for ADP-Glo™, add 5 µL of ADP-Glo™ Reagent, incubate, then add 10 µL of Kinase Detection Reagent).

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based ALK2 Inhibition Assay (Luciferase Reporter Assay)

Objective: To assess the ability of this compound to inhibit ALK2-mediated signaling in a cellular context.

Materials:

-

C2C12 cells (or another BMP-responsive cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

BMP-responsive element (BRE)-luciferase reporter construct

-

Transfection reagent

-

Recombinant human BMP6

-

This compound (dissolved in DMSO)

-

Luciferase assay reagent

-

96-well cell culture plates

Procedure:

-

Seed C2C12 cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the BRE-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

After 24 hours, replace the medium with a low-serum medium.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.

-

Stimulate the cells with a constant concentration of BMP6 (e.g., 10 ng/mL) for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percent inhibition of BMP6-induced luciferase activity for each concentration of this compound and determine the EC₅₀ value.

Below is a diagram illustrating a general workflow for testing a kinase inhibitor.

Caption: General experimental workflow for kinase inhibitor testing.

References

The Discovery and Development of Alk2-IN-2: A Selective Kinase Inhibitor

A targeted approach to inhibiting Activin receptor-like kinase 2 (ALK2) led to the discovery of Alk2-IN-2, a potent and selective inhibitor with promising therapeutic potential. This technical guide delves into the history of its development, detailing the scientific rationale, experimental validation, and key molecular characteristics.

This compound, also identified as compound 23 in its primary publication, emerged from a focused effort to improve the selectivity of previous ALK2 inhibitors. The development of this small molecule inhibitor represents a significant step forward in the quest for targeted therapies for diseases driven by aberrant ALK2 signaling, such as fibrodysplasia ossificans progressiva (FOP) and certain cancers.

From Broad Inhibition to Targeted Selectivity: The Genesis of this compound

The story of this compound begins with the pyrazolo[1,5-a]pyrimidine-based inhibitor, LDN-193189. While a potent inhibitor of ALK2, LDN-193189 lacked selectivity, also inhibiting the highly homologous ALK3 and exhibiting off-target effects on a broader range of kinases. This lack of specificity posed a challenge for its therapeutic development, as off-target effects can lead to undesirable side effects.

Recognizing this limitation, researchers embarked on a structure-activity relationship (SAR) study to identify modifications to the LDN-193189 scaffold that would enhance its selectivity for ALK2. The key breakthrough came with the replacement of the quinoline moiety in LDN-193189 with a 4-(sulfamoyl)naphthyl group. This strategic chemical alteration resulted in the synthesis of a new series of compounds, including this compound, which demonstrated a remarkable increase in selectivity for ALK2 over other ALK subtypes.

Unveiling the Potency and Selectivity of this compound

This compound distinguishes itself with its high potency and exceptional selectivity for ALK2. In biochemical assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 9 nM against ALK2.[1] Impressively, it is over 700-fold more selective for ALK2 than for the closely related ALK3.[1] This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

The inhibitor's cellular activity was confirmed in C2C12 cells, a mouse myoblast cell line commonly used to study bone morphogenetic protein (BMP) signaling. In a BMP6-induced transcriptional activity assay, this compound demonstrated a half-maximal effective concentration (EC50) of 8 nM.[1] Furthermore, studies have shown that this compound can protect endothelial cells from oxidative stress.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity and properties.

| Parameter | Value | Assay |

| ALK2 IC50 | 9 nM | Biochemical Kinase Assay |

| ALK3 Selectivity | >700-fold vs. ALK2 | Biochemical Kinase Assay |

| EC50 | 8 nM | BMP6-induced Transcriptional Activity in C2C12 cells |

Table 1: In Vitro Activity of this compound

| Route of Administration | Dose (mg/kg) | Key Pharmacokinetic Parameters in Mice |

| Intravenous (i.v.) | 2 | AUC0-∞: 1350 hrng/mLt1/2: 2.1 hCl: 24.7 mL/min/kgVdss: 2.1 L/kg |

| Oral (p.o.) | 5 | AUC0-∞: 1680 hrng/mLt1/2: 2.5 hCmax: 450 ng/mL%F: 49.8 |

Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice

The ALK2 Signaling Pathway and Mechanism of Inhibition

ALK2 is a type I receptor serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. The binding of BMP ligands to a complex of type I and type II receptors initiates a signaling cascade that ultimately leads to the phosphorylation of SMAD proteins (SMAD1, SMAD5, and SMAD8). These phosphorylated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes involved in various cellular processes, including cell growth, differentiation, and apoptosis.

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK2 kinase domain. This binding event prevents the phosphorylation of ALK2's downstream targets, effectively blocking the signaling cascade.

Figure 1: The ALK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the discovery and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is based on the construction of the pyrazolo[1,5-a]pyrimidine scaffold. While the specific, step-by-step protocol for this compound is detailed in the primary literature, the general approach involves a multi-step synthesis. A key step is the Suzuki coupling reaction to introduce the 4-(sulfamoyl)naphthyl group.

References

Alk2-IN-2 Target Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target selectivity profile of Alk2-IN-2, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2). The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound.

Introduction

This compound is a small molecule inhibitor belonging to the pyrazolo[1,5-a]pyrimidine class of compounds.[1][2][3] It has emerged as a valuable tool for studying the biological functions of ALK2, a transmembrane serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. Dysregulation of ALK2 activity is implicated in various diseases, making it a compelling target for therapeutic intervention. This guide summarizes the quantitative data on this compound's selectivity, details the experimental methodologies used for its characterization, and provides visual representations of the relevant signaling pathway and experimental workflows.

Target Selectivity Profile

This compound exhibits high potency for ALK2 with a reported IC50 of 9 nM.[4][5][6] A key feature of this inhibitor is its remarkable selectivity over other closely related kinases, particularly ALK3.

Table 1: Kinase Selectivity Profile of this compound (Compound 23)

| Kinase Target | IC50 (nM) | Fold Selectivity vs. ALK2 |

| ALK2 | 9 | 1 |

| ALK1 | >10000 | >1111 |

| ALK3 | >10000 | >1111 |

| ALK4 | >10000 | >1111 |

| ALK5 | >10000 | >1111 |

| ALK6 | >10000 | >1111 |

| ActRIIA | >10000 | >1111 |

| ActRIIB | >10000 | >1111 |

| BMPRII | >10000 | >1111 |

| TGFβRII | >10000 | >1111 |

Data sourced from the primary publication by Jiang JK, et al.[2]

As illustrated in the table, this compound (referred to as compound 23 in the source) demonstrates over 700-fold selectivity for ALK2 against ALK3 and excellent selectivity against a panel of other BMP and TGF-β receptor kinases.[4][5]

Signaling Pathway

This compound primarily targets the Bone Morphogenetic Protein (BMP) signaling pathway. BMPs, which are members of the transforming growth factor-beta (TGF-β) superfamily, initiate signaling by binding to a complex of type I and type II serine/threonine kinase receptors. This binding leads to the phosphorylation and activation of the type I receptor, ALK2, which in turn phosphorylates downstream signaling molecules called Smads (specifically Smad1, Smad5, and Smad8). These phosphorylated Smads then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes involved in various cellular processes.

Caption: BMP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound's target selectivity involves various biochemical and cellular assays. Below are detailed methodologies for key experiments.

ADP-Glo™ Kinase Assay (Biochemical IC50 Determination)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human ALK2 enzyme

-

This compound (or other test compounds)

-

Substrate (e.g., Myelin Basic Protein)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

White opaque 384-well plates

-

Luminometer

Protocol:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

To each well of a 384-well plate, add 2.5 µL of the test compound solution.

-

Add 5 µL of a solution containing the ALK2 enzyme and the substrate in kinase buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Termination and ATP Depletion:

-

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Luminescence Detection:

-

Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate the luciferase-based detection.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

-

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

NanoBRET™ Target Engagement Intracellular Kinase Assay (Cellular IC50 Determination)

This assay measures the binding of a test compound to a target kinase within living cells using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector for NanoLuc®-ALK2 fusion protein

-

Transfection reagent

-

NanoBRET™ Tracer

-

This compound (or other test compounds)

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Nano-Glo® Substrate

-

White, tissue culture-treated 384-well plates

-

BRET-capable plate reader

Protocol:

-

Cell Preparation and Transfection:

-

Seed HEK293 cells in a suitable culture flask.

-

Transfect the cells with the NanoLuc®-ALK2 expression vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate for 24 hours to allow for protein expression.

-

-

Assay Setup:

-

Harvest the transfected cells and resuspend them in Opti-MEM®.

-

Dispense the cell suspension into the wells of a 384-well plate.

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of this compound.

-

Add the test compound dilutions to the wells containing the cells.

-

Add the NanoBRET™ Tracer to all wells at a predetermined optimal concentration.

-

Incubate at 37°C in a CO2 incubator for 2 hours.

-

-

Signal Detection:

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission signals.

-

-

Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The displacement of the tracer by the test compound results in a decrease in the BRET signal. IC50 values are determined by plotting the BRET ratio against the logarithm of the compound concentration and fitting to a competitive binding model.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor using a competitive binding assay platform like KINOMEscan®.

Caption: Workflow for KINOMEscan®-type kinase selectivity profiling.

Conclusion

This compound is a highly potent and selective inhibitor of ALK2. The data presented in this guide, obtained through rigorous biochemical and cellular assays, underscore its utility as a chemical probe for investigating ALK2-mediated signaling pathways. The detailed experimental protocols and workflow diagrams provide a framework for researchers to replicate and expand upon these findings. The exceptional selectivity profile of this compound makes it a valuable tool for dissecting the specific roles of ALK2 in health and disease, and a promising starting point for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]

- 6. immunomart.com [immunomart.com]

An In-depth Technical Guide to ALK2 Inhibitors: A Comparative Overview Featuring Alk2-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor that plays a pivotal role in various physiological processes, including bone formation and cellular differentiation. Dysregulation of ALK2 signaling, often due to gain-of-function mutations, is implicated in the pathogenesis of rare and debilitating diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG). Consequently, the development of potent and selective ALK2 inhibitors has emerged as a critical therapeutic strategy. This technical guide provides a comprehensive overview of a panel of ALK2 inhibitors, with a special focus on Alk2-IN-2, comparing their biochemical and cellular activities, selectivity profiles, and the experimental methodologies used for their characterization.

Introduction to ALK2 and Its Role in Disease

ALK2 is a serine/threonine kinase that, upon binding to BMP ligands and forming a complex with a type II BMP receptor, initiates an intracellular signaling cascade. This canonical pathway involves the phosphorylation of SMAD proteins (SMAD1/5/8), which then translocate to the nucleus to regulate the transcription of target genes involved in osteogenesis and other developmental processes.[1][2] Gain-of-function mutations in the ACVR1 gene can lead to ligand-independent activation or heightened sensitivity to activin A, driving the devastating heterotopic ossification seen in FOP and contributing to the pathology of DIPG.[3][4] The critical role of ALK2 in these diseases has spurred the development of small molecule inhibitors aimed at attenuating its kinase activity.

Comparative Analysis of ALK2 Inhibitors

A growing number of small molecules have been developed to target the ATP-binding pocket of ALK2. This section provides a comparative analysis of this compound and other notable ALK2 inhibitors, with their biochemical and cellular potencies summarized in the tables below.

Biochemical Potency

The in vitro inhibitory activity of these compounds against ALK2 and other related kinases is a key determinant of their potential therapeutic utility and off-target effects.

| Inhibitor | ALK2 IC50 (nM) | ALK1 IC50 (nM) | ALK3 IC50 (nM) | ALK5 IC50 (nM) | ALK6 IC50 (nM) | Reference(s) |

| This compound | 9 | - | >6300 | - | - | [2][5] |

| LDN-193189 | 5 | - | 30 | >500 | - | [6][7][8] |

| LDN-212854 | 1.3 | 2.4 | 85.8 | 9185 | - | [9][10] |

| K02288 | 1.1 | 1.8 | 34.4 | 321 | 6.4 | [1][3][11][12] |

| M4K2009 | 9-13 | - | - | 2427 | - | [13][14] |

| Dorsomorphin | 148.1 | - | - | 10760 | - | [15][16][17][18] |

| Saracatinib | 6.7 | 19 | 621 | 6890 | 6130 | [19] |

| Momelotinib | 8.4 | - | - | - | - | [20] |

| E6201 | - | - | - | - | - | [4] |

Note: IC50 values can vary between different assay conditions. Data presented here is a compilation from multiple sources for comparative purposes.

Cellular Activity

The efficacy of these inhibitors in a cellular context provides a more physiologically relevant measure of their potential.

| Inhibitor | Cell Line | Assay Type | EC50/IC50 (nM) | Reference(s) |

| This compound | C2C12 | BMP6-induced transcription | 8 | [5] |

| LDN-193189 | HSJD-DIPG-007 | Cell Viability (GI50) | 700-3160 | [21] |

| LDN-212854 | BMPR2-/- cells | pSMAD1/5/8 Inhibition | 37 | [9][22] |

| K02288 | C2C12 | pSMAD1/5/8 Inhibition | 100 | [3][11] |

| M4K2009 | HEK293 | NanoBRET | 26 | [13] |

| Dorsomorphin | C2C12 | pSMAD1/5/8 Inhibition | 470 | [18] |

| Momelotinib | HepG2 | Hepcidin Production | 651 | [20] |

Signaling Pathways and Experimental Workflows

Canonical ALK2 Signaling Pathway

The canonical BMP/ALK2 signaling pathway is initiated by the binding of a BMP ligand to a complex of type I (ALK2) and type II BMP receptors. This leads to the phosphorylation and activation of ALK2, which in turn phosphorylates downstream SMAD proteins (SMAD1, SMAD5, and SMAD8). These phosphorylated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate gene expression.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. cellagentech.com [cellagentech.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. K 02288 | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]

- 12. apexbt.com [apexbt.com]

- 13. M4K2009 | ALK2 inhibitor | Probechem Biochemicals [probechem.com]

- 14. m4k2009 — TargetMol Chemicals [targetmol.com]

- 15. Dorsomorphin | BML-275 | AMPK inhibitor | TargetMol [targetmol.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ashpublications.org [ashpublications.org]

- 21. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. file.medchemexpress.com [file.medchemexpress.com]

The Central Role of ALK2 in Fibrodysplasia Ossificans Progressiva: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrodysplasia Ossificans Progressiva (FOP) is a rare and severely disabling genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft connective tissues. The molecular basis of FOP is a gain-of-function mutation in the ACVR1 gene, which encodes the Activin Receptor-Like Kinase 2 (ALK2), a Type I receptor for Bone Morphogenetic Proteins (BMPs). This mutation renders the ALK2 receptor hyperactive, leading to aberrant downstream signaling and subsequent ectopic endochondral bone formation. A pivotal discovery has been the neofunctional response of the mutant ALK2 receptor to Activin A, a ligand that normally inhibits wild-type ALK2 signaling. This aberrant activation by Activin A, often present at sites of inflammation, is now understood to be a primary driver of HO in FOP. This guide provides a detailed examination of ALK2's role in FOP, covering the underlying signaling pathways, key experimental models and protocols, and the landscape of therapeutic agents in development that target this critical kinase.

The ALK2 Receptor in BMP Signaling

ALK2, also known as ACVR1, is a transmembrane serine/threonine kinase that functions as a Type I receptor within the Transforming Growth Factor-β (TGF-β) superfamily.[1] It plays a crucial role in the canonical BMP signaling pathway, which is essential for skeletal development and tissue homeostasis.[2]

Normal Signaling Cascade:

-

Ligand Binding: BMP ligands (e.g., BMP6, BMP7) bind to a heterotetrameric complex of two Type I (e.g., ALK2) and two Type II (e.g., ACVR2A, ACVR2B) receptors.[3]

-

Receptor Activation: The constitutively active Type II receptor kinase phosphorylates the glycine-serine-rich (GS) domain of the ALK2 receptor.[4]

-

SMAD Phosphorylation: Activated ALK2 phosphorylates the downstream receptor-regulated SMAD proteins (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[5]

-

Nuclear Translocation: Phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex then translocates into the nucleus.

-

Gene Transcription: In the nucleus, the SMAD complex acts as a transcription factor, regulating the expression of target genes involved in chondrogenesis and osteogenesis.

A key regulator of this pathway is the FK506-binding protein 12 (FKBP12), which binds to the GS domain of ALK2 in its inactive state, preventing ligand-independent or "leaky" signaling.[6][7]

Pathophysiology: The ALK2 Mutation in FOP

Over 97% of individuals with classic FOP have an identical single-point mutation in the ACVR1 gene (c.617G>A), resulting in the substitution of arginine with histidine at amino acid position 206 (R206H) within the GS domain.[2] This mutation is the fundamental driver of the disease and leads to dysregulated signaling through three primary mechanisms:

-

Constitutive Activity: The R206H mutation destabilizes the inactive conformation of the ALK2 receptor, leading to a low level of ligand-independent, or constitutive, signaling.[3][8]

-

Reduced Inhibition by FKBP12: The mutation diminishes the binding affinity of the inhibitory protein FKBP12 to the GS domain.[7][9] This partial loss of inhibition contributes to the receptor's hyperactivity and leaky signaling.[9]

-

Neofunction - Aberrant Activation by Activin A: This is the most critical aspect of FOP pathogenesis. While Activin A, another TGF-β superfamily ligand, normally inhibits or does not signal through wild-type ALK2, the ALK2-R206H mutant gains a new function: it is potently activated by Activin A.[3][10][11] This "promiscuous" signaling results in the strong phosphorylation of SMAD1/5/8, hijacking the BMP pathway.[10] Since Activin A levels are often elevated during tissue injury and inflammation—known triggers for FOP flare-ups—this provides a direct molecular link between injury and heterotopic ossification.[3][10]

The cumulative effect is a massive upregulation of BMP pathway signaling, which drives tissue-resident mesenchymal stem cells and fibro/adipogenic progenitors (FAPs) to aberrantly differentiate into cartilage and subsequently bone.[12]

Signaling Pathway Visualizations

The following diagrams illustrate the difference between the normal and pathogenic ALK2 signaling pathways.

Experimental Protocols and Models

The study of ALK2 in FOP relies on a variety of in vitro and in vivo models.[13][14]

Cellular and Biochemical Models

-

Cell Lines: Mesenchymal stem cells (MSCs), fibro/adipogenic progenitors (FAPs), and induced pluripotent stem cells (iPSCs) derived from FOP patients are crucial for studying osteogenic differentiation in vitro.[12][15]

-

Kinase Assays: These are fundamental for quantifying ALK2 kinase activity and for screening potential inhibitors. Common methods include luminescence-based assays like ADP-Glo™, which measures ADP production, and FRET-based binding assays like LanthaScreen™, which measures the displacement of a fluorescent tracer from the kinase.[16][17]

| Experimental Step | Methodology for a Typical In Vitro ALK2 Kinase Assay (ADP-Glo™) |

| 1. Reagent Preparation | Prepare 1x Kinase Assay Buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT). Prepare Master Mix containing assay buffer, ATP (e.g., 50µM final concentration), and a suitable substrate (e.g., casein).[17][18] |

| 2. Compound Plating | Serially dilute test inhibitors in an appropriate vehicle (e.g., DMSO, final concentration ≤1%) and add to wells of a 384-well plate. Add vehicle only to positive and negative control wells.[17][18] |

| 3. Enzyme Addition | Thaw and dilute purified recombinant ALK2 (WT or R206H mutant) to the desired concentration (e.g., 5 ng/µl) in 1x Kinase Assay Buffer.[18] |

| 4. Kinase Reaction | Initiate the reaction by adding the diluted ALK2 enzyme to the wells containing the test inhibitor and Master Mix. Incubate at a controlled temperature (e.g., 30°C or room temp) for a set time (e.g., 45-120 minutes).[17][18] |

| 5. Reaction Termination | Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes any remaining ATP. Incubate for ~40 minutes at room temperature.[17] |

| 6. Signal Generation | Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for ~30-45 minutes.[17][18] |

| 7. Data Acquisition | Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the ALK2 kinase activity.[17] |

Animal Models

Animal models are indispensable for studying FOP pathophysiology in a systemic context and for preclinical testing of therapeutics.[13] The most widely used and physiologically relevant model is the conditional knock-in mouse.[3]

-

Conditional Knock-in Mouse (e.g., Acvr1R206H/+): To bypass the perinatal lethality of constitutive Acvr1R206H expression, the mutant allele is "floxed" (flanked by loxP sites) and knocked into the endogenous mouse Acvr1 locus.[3][19] Expression of the mutant ALK2 is induced at a desired time by administering an agent like tamoxifen, which activates a Cre-recombinase (e.g., Cre-ERT2) that excises the floxed sequence.[20][21] These mice replicate key features of human FOP, including spontaneous and injury-induced HO.[3][12]

Therapeutic Strategies Targeting ALK2

The central role of ALK2 in FOP makes it the most logical and promising therapeutic target.[1] Strategies are primarily focused on inhibiting the kinase activity of the mutant receptor or blocking its aberrant activation.

Small Molecule ALK2 Inhibitors

These compounds are typically designed to compete with ATP for binding in the kinase domain of ALK2, thereby preventing its catalytic activity.[22]

-

Early/Preclinical Inhibitors: Dorsomorphin was the first identified chemical inhibitor, but it lacked specificity.[23] Derivatives like LDN-193189 and ML347 showed improved potency and selectivity.[22]

-

Clinical-Stage Inhibitors: Several small molecules have advanced into clinical trials. These agents aim to reduce the aberrant BMP signaling that drives heterotopic ossification.[22]

Antibody-Based Therapies

-

Anti-Activin A Antibodies: Given that Activin A is an obligate driver of HO through the mutant ALK2 receptor, a highly promising strategy is to neutralize Activin A.[24] Garetosmab (REGN2477) is a monoclonal antibody that blocks Activin A and has shown efficacy in clinical trials at preventing new HO formation.

-

Anti-ALK2 Antibodies: Monoclonal antibodies that directly target the ALK2 receptor are also in development. DS-6016a is an example of this approach, aiming to block receptor function.[23]

| Drug Candidate | Mechanism of Action | Target | Development Stage (FOP) |

| Saracatinib (AZD0530) | Small Molecule Kinase Inhibitor | ALK2 | Phase II[22][23] |

| Zilurgisertib (INCB000928) | Small Molecule Kinase Inhibitor | ALK2 | Phase II[22][25] |

| BLU-782 (IPN60130) | Small Molecule Kinase Inhibitor (Selective for mutant ALK2) | ALK2 (mutant) | Phase I (completed)[23] |

| BCX9250 | Small Molecule Kinase Inhibitor | ALK2 | Phase I[26][27] |

| DS-6016a | Monoclonal Antibody | ALK2 Receptor | Phase I[22][23] |

| Garetosmab (REGN2477) | Monoclonal Antibody | Activin A Ligand | Phase II |

Conclusion

The identification of the activating R206H mutation in the ALK2 receptor has revolutionized our understanding of Fibrodysplasia Ossificans Progressiva. It has pinpointed a single protein as the driver of this devastating disease. Subsequent research, particularly the discovery of the receptor's neofunctional response to Activin A, has illuminated the direct link between inflammatory triggers and pathological bone formation. This deep molecular understanding, facilitated by sophisticated cellular and animal models, has paved the way for a new era of targeted drug development. The ongoing clinical trials of small molecule inhibitors and antibody-based therapies that specifically target the dysregulated ALK2 signaling pathway offer significant hope for an effective treatment that can halt the relentless progression of heterotopic ossification in individuals with FOP.

References

- 1. ALK2: A Therapeutic Target for Fibrodysplasia Ossificans Progressiva and Diffuse Intrinsic Pontine Glioma [jstage.jst.go.jp]

- 2. ijbs.org [ijbs.org]

- 3. The role of Activin A in fibrodysplasia ossificans progressiva: a prominent mediator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutant activin-like kinase 2 in fibrodysplasia ossificans progressiva are activated via T203 by BMP type II receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Constitutively Activated ALK2 and Increased SMAD1/5 Cooperatively Induce Bone Morphogenetic Protein Signaling in Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FKBP12 is a major regulator of ALK2 activity in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure of the Bone Morphogenetic Protein Receptor ALK2 and Implications for Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ALK2 R206H mutation linked to fibrodysplasia ossificans progressiva confers constitutive activity to the BMP type I receptor and sensitizes mesenchymal cells to BMP-induced osteoblast differentiation and bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro Analyses of the Dysregulated R206H ALK2 Kinase-FKBP12 Interaction Associated with Heterotopic Ossification in FOP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Promiscuous signaling of ligands via mutant ALK2 in fibrodysplasia ossificans progressiva | Receptors & Clinical Investigation [smartscitech.com]

- 11. The role of Activin A in fibrodysplasia ossificans progressiva: a prominent mediator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 14. Fibrodysplasia ossificans progressiva: Basic understanding and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fibrodysplasia ossificans progressiva: Basic understanding and experimental models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. promega.com.cn [promega.com.cn]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Methods for the reliable induction of heterotopic ossification in the conditional Alk2Q207D mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ifopa.org [ifopa.org]

- 21. researchgate.net [researchgate.net]

- 22. What ALK2 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 23. Recent progress in drug development for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. ifopa.org [ifopa.org]

- 26. BioCryst launches trial to treat fibrodysplasia ossificans progressiva [clinicaltrialsarena.com]

- 27. What's the latest update on the ongoing clinical trials related to ALK2? [synapse.patsnap.com]

An In-depth Technical Guide on ALK2 Mutations in Diffuse Intrinsic Pontine Glioma (DIPG)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diffuse Intrinsic Pontine Glioma (DIPG) is a universally fatal pediatric brain tumor with no effective treatment. A significant subset of these tumors, approximately 20-30%, harbor activating mutations in the ACVR1 gene, which encodes the ALK2 (Activin receptor-like kinase 2) protein.[1][2][3] These mutations constitutively activate the BMP (Bone Morphogenetic Protein) signaling pathway, a critical regulator of cellular development and homeostasis, thereby driving tumorigenesis. This guide provides a comprehensive technical overview of ALK2 mutations in DIPG, focusing on the underlying molecular mechanisms, preclinical models, and therapeutic strategies currently under investigation. We present a consolidation of quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to serve as a valuable resource for the scientific community dedicated to conquering this devastating disease.

The Role of ALK2 in DIPG Pathogenesis

ALK2 is a type I serine/threonine kinase receptor that, upon binding to BMP ligands, forms a complex with a type II receptor. This leads to the phosphorylation and activation of downstream SMAD transcription factors (SMAD1/5/8), which then translocate to the nucleus to regulate the expression of target genes involved in cell differentiation, proliferation, and apoptosis.[4]

Somatic gain-of-function mutations in ACVR1 are found in approximately a quarter of DIPG cases.[5][6] These mutations, often co-occurring with histone H3.1 K27M mutations, lead to ligand-independent activation of the ALK2 kinase, resulting in aberrant and constitutive downstream signaling.[1][7] Interestingly, many of the same ACVR1 mutations found in DIPG are also seen in the germline of patients with Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by ectopic bone formation.[6][7] However, DIPG-associated mutations can also include unique variants not typically seen in FOP.[6] One of the key discoveries is that these mutations can confer a neomorphic function, enabling the receptor to be activated by Activin A, which is normally an antagonist of the BMP pathway.[8][9] This aberrant signaling is believed to contribute to the maintenance of a proliferative and undifferentiated state in the tumor cells.[2]

ALK2 Signaling Pathway in DIPG

The canonical BMP signaling pathway initiated by ALK2 is central to its role in DIPG. The constitutive activation of ALK2 due to mutations leads to a cascade of events culminating in altered gene expression that promotes tumor growth.

Quantitative Data on ALK2 Mutations and Inhibitor Efficacy

A substantial body of research has quantified the prevalence of ACVR1 mutations in DIPG and the preclinical efficacy of various small molecule inhibitors targeting ALK2.

Prevalence of ACVR1 Mutations in DIPG

| Study Cohort Size | Percentage with ACVR1 Mutation | Associated Histone Mutation | Reference |

| 195 | 24% | Primarily H3.1K27M | [6][7] |

| 61 | 20% | H3.1K27M | [10] |

| 52 | 21% | H3.1K27M | [11][12][13] |

| - | 20-30% | H3.1K27M | [1][2] |

Preclinical Efficacy of ALK2 Inhibitors in ACVR1-Mutant DIPG Models

| Compound | Model System | Efficacy Metric (GI50/IC50) | Key Findings | Reference |

| LDN-193189 | Patient-derived cell lines (in vitro) | GI50: 0.70–3.16 µM | Potent but less selective between mutant and wild-type cells. | [14] |

| LDN-214117 | Patient-derived cell lines (in vitro) | GI50: 1.57 µM (for R206H mutant) | More selective for ACVR1-mutant cells. | [14] |

| LDN-193189 | Orthotopic xenograft (in vivo) | 25 mg/kg daily | Extended survival in mice with ACVR1-mutant tumors. | [5][15] |

| LDN-214117 | Orthotopic xenograft (in vivo) | 25 mg/kg daily | Extended survival in mice with ACVR1-mutant tumors. | [5][15] |

| K02288 | Patient-derived cell lines (in vitro) | - | Inhibits BMP-induced SMAD pathway. | [1] |

| M4K2009 | Patient-derived cell lines (in vitro) | - | Highly effective in ACVR1-mutant cells. | [16] |

| TP-0184 (Itacnosertib) | Patient-derived cell lines (in vitro) | - | Induces sensitivity to cholesterol synthesis inhibitors. | [17] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for advancing research in this field. Below are synthesized methodologies for key experiments cited in the study of ALK2 in DIPG.

In Vitro Kinase Assay for ALK2 Activity

This protocol is adapted from commercially available kinase assay kits and published methodologies.[1][18][19]

Objective: To measure the kinase activity of recombinant ALK2 and assess the inhibitory potential of test compounds.

Materials:

-

Recombinant active ALK2 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

Substrate (e.g., Casein or a synthetic peptide)

-

ATP

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare Reagents:

-

Thaw all reagents and keep them on ice.

-

Prepare a 2X kinase buffer solution.

-

Prepare a master mix containing the kinase buffer, ATP, and substrate at 2X the final desired concentration.

-

Serially dilute test compounds in DMSO, then further dilute in kinase buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

-

Assay Plate Setup:

-

Add 1 µl of the diluted test compound or DMSO (for controls) to the wells of a 384-well plate.

-

Add 2 µl of recombinant ALK2 enzyme to each well, except for the "blank" control.

-

Add 2 µl of the substrate/ATP master mix to initiate the reaction.

-

-

Kinase Reaction:

-

Incubate the plate at 30°C for 45-120 minutes.

-

-

Signal Detection (using ADP-Glo™):

-

Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive (enzyme, no inhibitor) and negative (no enzyme) controls.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Western Blot for Phospho-SMAD1/5

This protocol is a synthesis of standard Western blotting procedures and specific recommendations for phospho-protein detection.[6][20][21]

Objective: To detect the levels of phosphorylated SMAD1/5 in DIPG cells following treatment with ALK2 inhibitors or other stimuli.

Materials:

-

DIPG cell cultures

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD1/5 (Ser463/465), anti-total SMAD1, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis:

-

Treat DIPG cells as required (e.g., with ALK2 inhibitors).

-

Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by size on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-SMAD1/5, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

The membrane can be stripped and re-probed with antibodies for total SMAD1 and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Orthotopic Xenograft Model of DIPG

This protocol outlines the establishment of a patient-derived orthotopic xenograft (PDOX) model in immunocompromised mice.[2][15][22][23]

Objective: To create a preclinical in vivo model of DIPG that recapitulates the human disease for therapeutic testing.

Materials:

-

Patient-derived DIPG cells (e.g., HSJD-DIPG-007)

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice), 5-7 weeks old

-

Stereotactic apparatus

-

Hamilton syringe with a 26-gauge needle

-

Anesthetics (e.g., ketamine/xylazine)

-

Buprenorphine for analgesia

-

Surgical tools

Procedure:

-

Cell Preparation:

-

Harvest and resuspend DIPG cells in a suitable medium (e.g., sterile PBS) at a concentration of 5 x 10^4 to 1 x 10^5 cells per 2-5 µl.

-

-

Animal Preparation and Surgery:

-

Anesthetize the mouse and secure it in the stereotactic frame.

-

Make a midline incision in the scalp to expose the skull.

-

Using a dental drill, create a small burr hole at specific coordinates to target the pons (e.g., 1 mm right of the lambda suture and 0.8 mm posterior to the lambda).

-

-

Intrapontine Injection:

-

Lower the Hamilton syringe needle through the burr hole to a specific depth to reach the pons (e.g., 6.5 mm from the skull surface).

-

Slowly inject the cell suspension over several minutes.

-

Leave the needle in place for a few minutes before slowly retracting it to prevent reflux.

-

-

Post-operative Care:

-

Suture the scalp incision.

-

Administer analgesics and monitor the animal for recovery.

-

-

Tumor Growth Monitoring and Therapeutic Intervention:

-

Monitor the mice for neurological symptoms (e.g., ataxia, head tilt) and weight loss.

-

Tumor growth can be monitored by bioluminescence imaging if luciferase-expressing cells are used.

-

Once tumors are established (typically 3-4 weeks post-implantation), therapeutic agents can be administered (e.g., by oral gavage or intraperitoneal injection).

-

-

Endpoint and Analysis:

-

The primary endpoint is typically survival.

-

At the endpoint, brains can be harvested for histological and immunohistochemical analysis to confirm tumor formation and assess treatment effects.

-

Conclusion and Future Directions

The discovery of recurrent activating mutations in ACVR1 has fundamentally changed our understanding of DIPG biology and has provided a promising new therapeutic target. Preclinical studies have demonstrated that ALK2 inhibitors can effectively reduce the viability of ACVR1-mutant DIPG cells and extend survival in animal models.[5][14][15] However, significant challenges remain. The development of brain-penetrant ALK2 inhibitors with high potency and selectivity is paramount.[16] Furthermore, as single-agent therapies may be insufficient to induce lasting responses, combination strategies are being explored, such as pairing ALK2 inhibitors with agents that target co-occurring alterations in pathways like PI3K or with metabolic inhibitors.[7][17][21] The continued refinement of preclinical models and the elucidation of the complex interplay between ALK2 signaling and the broader genomic landscape of DIPG will be critical for the successful clinical translation of these targeted therapies. This guide serves as a foundational resource to support these ongoing efforts to bring effective treatments to children with this devastating disease.

References

- 1. promega.com.cn [promega.com.cn]

- 2. mdpi.com [mdpi.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. protocols.io [protocols.io]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Orthotopic xenograft model [bio-protocol.org]

- 9. Structure of the Bone Morphogenetic Protein Receptor ALK2 and Implications for Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Evaluating the effect of 8 M4K compounds on the viability of DIPG patient-derived cells (SU-DIPG-VI, HSJD-DIPG-007 and SU-DIPG-IV) – openlabnotebooks.org [openlabnotebooks.org]

- 12. protocols.io [protocols.io]

- 13. mesoscale.com [mesoscale.com]

- 14. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. stemcell.com [stemcell.com]

- 16. zenodo.org [zenodo.org]

- 17. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 18. static.abclonal.com [static.abclonal.com]

- 19. Phospho-SMAD1/5 (Ser463/465) (41D10) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 20. scispace.com [scispace.com]

- 21. Development of a DIPG Orthotopic Model in Mice Using an Implantable Guide-Screw System - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Optimisation of viability assay for DIPG patient-derived cell lines – openlabnotebooks.org [openlabnotebooks.org]

- 23. researchgate.net [researchgate.net]

Alk2-IN-2: A Technical Guide to its Effect on SMAD1/5/8 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism and experimental evaluation of Alk2-IN-2, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2). This document provides a comprehensive overview of the core signaling pathway, quantitative data on inhibitor efficacy, and detailed experimental protocols for assessing its impact on the phosphorylation of downstream SMAD1/5/8 proteins.

Introduction to ALK2 and the SMAD Signaling Pathway

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. Upon binding of BMP ligands (such as BMP6 or BMP7), ALK2 forms a complex with a type II BMP receptor, leading to the phosphorylation and activation of the ALK2 kinase domain. Activated ALK2 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes involved in various cellular processes, including osteogenesis, cell differentiation, and proliferation. Dysregulation of the ALK2 signaling pathway is implicated in several diseases, including fibrodysplasia ossificans progressiva (FOP).

This compound is a potent and selective small molecule inhibitor of ALK2, demonstrating an IC50 of 9 nM and over 700-fold selectivity against the closely related ALK3.[1][2][3] Its ability to specifically target ALK2 makes it a valuable tool for studying the physiological and pathological roles of this kinase and a potential therapeutic agent for ALK2-driven diseases.

Quantitative Data on this compound Activity

The inhibitory effect of this compound on the ALK2 signaling pathway has been quantified through both biochemical and cell-based assays. The following table summarizes the key efficacy data.

| Assay Type | Parameter | Value | Cell Line/System | Description | Reference |

| Biochemical Assay | IC50 | 9 nM | Recombinant ALK2 | Concentration of this compound required to inhibit 50% of ALK2 kinase activity in a cell-free system. | [1][2][3] |

| Cell-Based Assay | EC50 | 8 nM | C2C12 cells | Concentration of this compound required to inhibit 50% of BMP6-induced transcriptional activity. | [2] |

This data demonstrates that this compound is a highly potent inhibitor of ALK2 in both enzymatic and cellular contexts. The low nanomolar efficacy in a cell-based assay targeting a downstream event (transcriptional activity) strongly suggests a corresponding potent inhibition of the initial signaling event, which is the phosphorylation of SMAD1/5/8.

Signaling Pathway and Experimental Workflows